molecular formula C27H26ClN3O7S2 B2549749 Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate CAS No. 2260791-14-6

Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate

Cat. No. B2549749
CAS RN: 2260791-14-6
M. Wt: 604.09
InChI Key: STPSLAZMEWZDAJ-AREMUKBSSA-N
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Description

The compound appears to be a complex organic molecule with potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that could be relevant to its synthesis and properties.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include rearrangements and the formation of intermediate compounds. Paper discusses the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) in the Lossen rearrangement, which is a method for converting carboxylic acids to hydroxamic acids and further to ureas without racemization. This process is noted for its good yields and compatibility with various protecting groups. Although the compound is not a urea, the methodology described in paper could potentially be adapted for its synthesis, particularly if similar functional group transformations are required.

Molecular Structure Analysis

The molecular structure of the compound likely includes several functional groups, such as sulfonylamino, ester, and possibly a quinoline moiety, as suggested by the name. These groups can significantly influence the molecule's reactivity and interaction with biological targets. The thiophenyl group mentioned in the compound's name is also present in the compound studied in paper , where it is part of a molecule with observed effects on learning and memory in mice. The thiophenyl group could contribute to the compound's overall pharmacological profile by affecting its lipophilicity and ability to cross biological membranes.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. For instance, the sulfonylamino group could be involved in reactions typical of sulfonamides, such as substitution or elimination, while the ester group could undergo hydrolysis or transesterification under certain conditions. The presence of a quinoline ring could also imply potential for electrophilic substitution reactions, particularly at positions activated by the sulfonylamino group.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic systems and heteroatoms suggests that the compound would likely exhibit significant polarity, potentially affecting its solubility in various solvents. The compound's stability could be influenced by the presence of labile groups such as the ester, which could be subject to hydrolysis. The molecular weight and the presence of chiral centers would also be important factors in determining its pharmacokinetic properties.

Scientific Research Applications

Quantum Chemical Calculations and Corrosion Inhibition

A study involving quinoxalines, which share structural similarities with quinoline derivatives, focused on their application as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations were utilized to understand the relationship between molecular structure and inhibition efficiency, indicating the potential of quinoline derivatives in material science and corrosion prevention (Zarrouk et al., 2014).

Crystal Structural Analysis for Molecular Design

Research on amide derivatives, including quinoline and thiophene compounds, emphasized their structural orientation affecting anion coordination. The study provides insights into molecular design and self-assembly, crucial for developing new materials and chemical sensors (Kalita & Baruah, 2010).

Development of Zinc(II)-Specific Fluorescing Agents

In the context of biological research, the synthesis of Zinquin ester and acid, related to quinoline derivatives, demonstrates their application as zinc(II)-specific fluorophores. This study underlines the utility of such compounds in biological zinc(II) studies, essential for understanding zinc's role in biological systems (Mahadevan et al., 1996).

Antimicrobial Activity of Quinoline Derivatives

Investigations into the synthesis and antimicrobial activity of quinoline derivatives highlight their significance in medicinal chemistry. The research into succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates shows promising antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Ahmed et al., 2006).

properties

IUPAC Name

ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O7S2/c1-3-38-25(33)16-31(15-18-7-6-12-39-18)27(34)26(19-8-4-5-9-22(19)37-2)30-40(35,36)23-13-17-10-11-24(32)29-21(17)14-20(23)28/h4-14,26,30H,3,15-16H2,1-2H3,(H,29,32)/t26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPSLAZMEWZDAJ-AREMUKBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC1=CC=CS1)C(=O)C(C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN(CC1=CC=CS1)C(=O)[C@@H](C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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